4-(4-Bromophenyl)piperazine-1-carbonyl chloride hydrochloride
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Overview
Description
4-(4-Bromophenyl)piperazine-1-carbonyl chloride hydrochloride is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a bromophenyl group attached to a piperazine ring, which is further linked to a carbonyl chloride group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)piperazine-1-carbonyl chloride hydrochloride typically involves the reaction of 4-bromophenylpiperazine with phosgene (carbonyl chloride) in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is subjected to purification processes such as recrystallization to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)piperazine-1-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using suitable reagents.
Hydrolysis: The carbonyl chloride group can undergo hydrolysis to form the corresponding carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar solvents.
Hydrolysis: Aqueous solutions of bases like sodium hydroxide or acids like hydrochloric acid.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Hydrolysis: 4-(4-Bromophenyl)piperazine-1-carboxylic acid.
Coupling Reactions: Biphenyl derivatives with various substituents.
Scientific Research Applications
4-(4-Bromophenyl)piperazine-1-carbonyl chloride hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)piperazine-1-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The piperazine ring enhances the compound’s ability to penetrate biological membranes, facilitating its action at the target site. The carbonyl chloride group can form covalent bonds with nucleophilic sites in proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)piperazine: Shares the bromophenyl and piperazine structure but lacks the carbonyl chloride group.
4-(4-Chlorophenyl)piperazine-1-carbonyl chloride hydrochloride: Similar structure with a chlorine atom instead of bromine.
1-(3-Chloro-4-fluorophenyl)piperazine: Contains a chloro-fluoro substituted phenyl group.
Uniqueness
4-(4-Bromophenyl)piperazine-1-carbonyl chloride hydrochloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and potential applications. The bromine atom also contributes to its unique chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C11H13BrCl2N2O |
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Molecular Weight |
340.04 g/mol |
IUPAC Name |
4-(4-bromophenyl)piperazine-1-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C11H12BrClN2O.ClH/c12-9-1-3-10(4-2-9)14-5-7-15(8-6-14)11(13)16;/h1-4H,5-8H2;1H |
InChI Key |
HULCZSJIBJTRTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Br)C(=O)Cl.Cl |
Origin of Product |
United States |
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